5-chloro-2-[(4-methylbenzyl)sulfanyl]-N-phenylpyrimidine-4-carboxamide
CAS No.:
Cat. No.: VC15288246
Molecular Formula: C19H16ClN3OS
Molecular Weight: 369.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H16ClN3OS |
|---|---|
| Molecular Weight | 369.9 g/mol |
| IUPAC Name | 5-chloro-2-[(4-methylphenyl)methylsulfanyl]-N-phenylpyrimidine-4-carboxamide |
| Standard InChI | InChI=1S/C19H16ClN3OS/c1-13-7-9-14(10-8-13)12-25-19-21-11-16(20)17(23-19)18(24)22-15-5-3-2-4-6-15/h2-11H,12H2,1H3,(H,22,24) |
| Standard InChI Key | OBBCISVEKBPFQN-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)CSC2=NC=C(C(=N2)C(=O)NC3=CC=CC=C3)Cl |
Introduction
5-Chloro-2-[(4-methylbenzyl)sulfanyl]-N-phenylpyrimidine-4-carboxamide is a complex organic compound characterized by its pyrimidine core and multiple functional groups. The molecular formula of this compound is C19H16ClN3OS, with a molecular weight of approximately 369.9 g/mol, although some sources may report it as 437.9 g/mol, likely due to variations in the reported molecular formula or errors in calculation. It features a chlorine atom, a sulfanyl group attached to a 4-methylbenzyl moiety, and an amide linkage to a phenyl group. This structural diversity endows the compound with potential biological activity and utility in medicinal chemistry.
Synthesis and Chemical Behavior
The synthesis of 5-chloro-2-[(4-methylbenzyl)sulfanyl]-N-phenylpyrimidine-4-carboxamide typically involves multiple steps, including the formation of the pyrimidine ring and the introduction of various substituents. The synthesis requires careful control of reaction conditions, such as temperature, pH, and concentration, to ensure high yield and purity of the final product. Analytical techniques like nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry are often used to confirm the structure and composition of the synthesized compound.
Biological Activity and Potential Applications
Research indicates that 5-chloro-2-[(4-methylbenzyl)sulfanyl]-N-phenylpyrimidine-4-carboxamide exhibits potential biological activities, particularly in the fields of medicinal chemistry. It has been explored for its interactions with specific molecular targets such as enzymes or receptors, which could lead to applications in drug development. Compounds with similar structures have shown significant biological activity, including anticancer and anti-inflammatory effects, suggesting potential therapeutic applications for this compound.
Comparison with Similar Compounds
Several compounds share structural similarities with 5-chloro-2-[(4-methylbenzyl)sulfanyl]-N-phenylpyrimidine-4-carboxamide. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 5-Chloro-2-[(4-Fluorobenzyl)sulfanyl]-N-Phenylpyrimidine-4-Carboxamide | Contains fluorobenzyl instead of methylbenzyl; explored for similar biological activities. | |
| N-(4-Methylbenzyl)-5-Chloropyrimidine-4-Carboxamide | Lacks sulfanyl group; simpler structure but retains some biological relevance. | |
| 6-Chloro-N-(4-Methylbenzyl)Pyrimidine-2-Carboxamide | Different position of chloro substitution; potential variations in biological activity. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume